zinc;dodecanoate

Description

Contextualization of Metal Carboxylates in Contemporary Materials Science and Chemistry

Metal carboxylates, often referred to as metallic soaps, are a class of compounds where a metal ion is bonded to one or more carboxylate groups. pgmsmetal.com These compounds are integral to modern materials science and chemistry, serving a multitude of functions. They are formed through the reaction of a metal or metal salt with a carboxylic acid. pgmsmetal.com The versatility of metal carboxylates stems from the ability to vary both the metal cation and the organic carboxylate anion, allowing for the creation of a wide array of compounds with distinct properties. umicore.com

In materials science, metal carboxylates are utilized as precursors for the synthesis of metal oxide nanomaterials, which are crucial in nanotechnology. wisdomlib.org They also function as catalysts in various chemical reactions, including polymerization and oxidation processes. pgmsmetal.comumicore.com Furthermore, their application extends to being stabilizers in plastics, corrosion inhibitors, and additives in lubricants and coatings to enhance durability. pgmsmetal.comsolubilityofthings.comshepchem.com The specific properties of a metal carboxylate, such as its solubility and thermal stability, are influenced by the nature of both the metal and the carboxylic acid chain. pgmsmetal.com

Zinc carboxylates, a subset of metal carboxylates, are noted for their diverse applications, ranging from catalysts in polyurethane production to anti-wear additives in lubricants. shepchem.com They are also employed in personal care products and as agents to neutralize odors. umicore.comshepchem.com The structural chemistry of zinc carboxylates is complex, with the potential to form various structures, including linear polymers and tetra-nuclear clusters, depending on the reaction conditions. shepchem.com

Rationale for Dedicated Academic Inquiry into Zinc Dodecanoate (B1226587)

Zinc dodecanoate, with the chemical formula C₂₄H₄₆O₄Zn, is the zinc salt of dodecanoic acid (lauric acid). wikipedia.org Its specific properties and structure have made it a focal point of research. One key area of investigation is its crystal structure. Studies have revealed that zinc dodecanoate can exist in different crystalline forms, influencing its physical and chemical behavior. uva.nlresearchgate.net For instance, research has identified both a highly symmetrical packing for long-chain saturated soaps and an alternating packing for those with shorter chains. researchgate.net Single-crystal X-ray diffraction has been employed to determine its non-centrosymmetric structure, characterized by a lamellar stacking of sheets. smolecule.comrsc.org

The thermal properties of zinc dodecanoate are another area of significant academic interest. Understanding its thermal decomposition is crucial for its application as a heat stabilizer in polymers like PVC. smolecule.comsamaterials.com Research has shown that upon heating, it decomposes to form zinc oxide, a process studied through techniques like thermogravimetric analysis (TGA). smolecule.comnih.gov

Furthermore, the synthesis of zinc dodecanoate is a subject of ongoing research to develop more efficient and controlled methods. smolecule.comresearchgate.netguidechem.com Common synthesis routes include direct neutralization of zinc oxide with lauric acid and precipitation from a solution. smolecule.comguidechem.com The method of synthesis can impact the purity and crystalline structure of the final product. smolecule.com

The unique combination of a long-chain fatty acid with a zinc ion imparts specific functionalities to zinc dodecanoate, making it a valuable compound for both fundamental research and industrial applications. Its role as a catalyst, stabilizer, and its unique structural characteristics continue to drive academic inquiry. solubilityofthings.comsmolecule.com

Detailed Research Findings

Synthesis and Structure

Several methods are employed for the synthesis of zinc dodecanoate. A common laboratory-scale synthesis involves the reaction of a zinc salt, such as zinc chloride, with sodium dodecanoate in an alcoholic solution. The resulting precipitate is then filtered, washed, and dried. chemicalbook.com Another method is the direct reaction of zinc oxide with dodecanoic acid. smolecule.comguidechem.com Hydrothermal and solvothermal techniques have also been utilized to produce layered structures of zinc dodecanoate with high purity. smolecule.comresearchgate.net

The crystal structure of zinc dodecanoate has been a subject of detailed investigation. X-ray diffraction studies have shown that it can adopt a monoclinic crystal system. researchgate.net Research has also highlighted the existence of different structural polytypes, which can affect its properties. uva.nl The packing of the alkyl chains can vary, with some studies indicating a hexagonal packing for longer chain zinc soaps like zinc dodecanoate. uva.nl

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₆O₄Zn | atamanchemicals.com |

| Molecular Weight | 464.01 g/mol | samaterials.com |

| Appearance | White to off-white powder | atamanchemicals.comamericanelements.com |

| Melting Point | 128-132 °C | tcichemicals.comtcichemicals.com |

| Solubility | Insoluble in water; soluble in hot ethanol (B145695) and other organic solvents | guidechem.comatamanchemicals.com |

Thermal Properties

The thermal stability and decomposition of zinc dodecanoate are critical for its applications, particularly as a heat stabilizer for PVC. samaterials.com Thermogravimetric analysis (TGA) has been used to study its decomposition, which typically leads to the formation of zinc oxide. smolecule.com The decomposition process is complex and can be influenced by the surrounding atmosphere.

| Thermal Property | Observation | Source |

| Decomposition Products | Primarily zinc oxide | smolecule.com |

| Thermal Stability | Stable under normal conditions, but decomposes at elevated temperatures. | spectrumchemical.comchemservice.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYYEEJOMCKTPR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

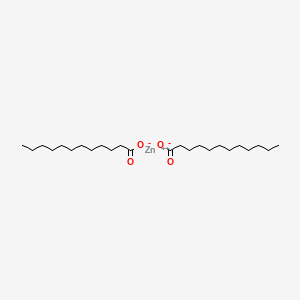

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062428 | |

| Record name | Zinc laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Dodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2452-01-9, 90366-58-8 | |

| Record name | Dodecanoic acid, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002452019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090366588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YOP58Y695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Zinc Dodecanoate

Established Synthetic Pathways for Zinc Dodecanoate (B1226587) and Analogous Zinc Carboxylates

The formation of zinc dodecanoate and similar zinc carboxylates can be accomplished through various methods, including direct neutralization, solvothermal synthesis, biphasic intercalation, and precipitation.

Direct Neutralization Approaches in Controlled Environments

Direct neutralization is a common and straightforward method for synthesizing zinc dodecanoate. This approach involves the reaction of a zinc-containing precursor, such as zinc oxide or zinc carbonate, with dodecanoic acid. smolecule.com The reaction can also be carried out by reacting an appropriate acid with a zinc precursor like zinc oxide or zinc hydroxide (B78521). ontosight.aishepchem.com The general chemical equation for the reaction with zinc oxide is:

ZnO + 2C₁₂H₂₄O₂ → Zn(C₁₂H₂₃O₂)₂ + H₂O

To facilitate the reaction, the mixture is often heated. For instance, one method involves dissolving the appropriate acid in a solvent like ethanol (B145695) and heating it to 70°C before mixing it with an equimolar amount of a sodium hydroxide solution. nih.gov Another approach describes the neutralization of dithiophosphoric acid with zinc oxide at room temperature (20-40°C), where the presence of some water is beneficial to initiate the reaction. google.com The reaction of zinc oxide with a carboxylic acid to form the zinc carboxylate is an integral part of this process. google.com

Table 1: Parameters in Direct Neutralization of Zinc Carboxylates

| Parameter | Description | Typical Conditions |

|---|---|---|

| Zinc Precursor | The source of zinc ions. | Zinc Oxide (ZnO), Zinc Hydroxide (Zn(OH)₂), Zinc Carbonate (ZnCO₃) |

| Carboxylic Acid | The organic acid providing the carboxylate group. | Dodecanoic Acid (Lauric Acid) |

| Solvent | Medium for the reaction. | Ethanol, Water, Xylene |

| Temperature | Affects reaction rate and product formation. | Room Temperature (20-40°C) to 70°C |

| Catalyst/Initiator | Substance to facilitate the reaction. | Water can act as an initiator. |

Solvothermal Synthesis for Controlled Morphologies and Purity

Solvothermal synthesis is a technique that employs a solvent under elevated temperature and pressure to produce materials with controlled size, shape, and purity. smolecule.com This method is particularly useful for creating layered structures of zinc dodecanoate. smolecule.com The process typically involves heating a mixture of a zinc precursor and dodecanoic acid in a sealed container, such as a Teflon-lined autoclave. For example, zinc oxide nanoparticles have been synthesized via a solvothermal method by reacting zinc acetate (B1210297) dihydrate and sodium hydroxide in ethanol at 80°C for 2 hours, followed by heating in an autoclave at 180°C for 12 hours. mdpi.com This method is advantageous for producing materials with uniform morphology and high purity as it can be conducted without the need for surfactants or structure-directing agents. mdpi.comnih.gov

Liquid-Liquid Biphasic Intercalation Routes to Layered Zinc Hydroxides and Subsequent Conversion to Zinc Dodecanoate

A sophisticated method for synthesizing layered zinc compounds involves a liquid-liquid biphasic system. nih.gov This one-pot synthesis allows for the intercalation of long-chain carboxylate ions, such as dodecanoate, between zinc hydroxide layers. nih.govresearchgate.net The process typically starts with a xylene-water system. The xylene phase contains the dissolved carboxylic acid, while the aqueous phase contains zinc nitrate (B79036) hexahydrate and urea (B33335). nih.gov

Upon heating the biphasic system, typically to around 80°C, urea undergoes thermohydrolysis, which gradually supplies hydroxide ions (OH⁻) to the aqueous phase. nih.gov Simultaneously, the carboxylic acid is transferred from the xylene phase to the aqueous phase. nih.gov This leads to the supersaturation of the aqueous phase and the precipitation of a solid phase of layered basic zinc carboxylate. nih.gov These layered structures can then be converted to the final zinc dodecanoate product. This method provides a high yield of the desired layered zinc hydroxide compounds. nih.gov

Precipitation Methods for Zinc Dodecanoate Production

Precipitation is a widely used and often cost-effective method for producing metallic salts like zinc dodecanoate. derpharmachemica.comresearchgate.net This technique generally involves the reaction of soluble precursors in a solution to form an insoluble product that precipitates out.

One common approach is a double decomposition reaction. researchgate.net In this method, a sodium soap of the fatty acid (e.g., sodium dodecanoate) is first prepared. Then, a solution of a soluble zinc salt, such as zinc chloride (ZnCl₂) or zinc sulfate (B86663) (ZnSO₄), is added. researchgate.netchemicalbook.com This results in the precipitation of the insoluble zinc dodecanoate, which can then be filtered, washed, and dried. chemicalbook.com For instance, zinc stearate (B1226849) has been synthesized by reacting a sodium soap with a zinc salt solution. researchgate.net Another example is the synthesis of zinc sulfide (B99878) nanoparticles via chemical precipitation by controlling the concentration of starting materials, reaction time, and pH. uokerbala.edu.iq

Another precipitation technique is the direct precipitation method. For the synthesis of zinc oxide nanoparticles, a related process, zinc nitrate and urea are used as precursors in an aqueous solution. derpharmachemica.com The resulting precipitate is then centrifuged and calcined. derpharmachemica.com Similarly, zinc oxide nanoparticles have been synthesized by the direct precipitation of zinc nitrate with potassium hydroxide (KOH). orientjchem.org These methods highlight the versatility of precipitation for producing zinc-based compounds.

Table 2: Comparison of Precipitation Methods

| Method | Precursors | Key Steps | Advantages |

|---|---|---|---|

| Double Decomposition | Sodium Dodecanoate, Zinc Chloride/Sulfate | 1. Prepare sodium soap. 2. Add soluble zinc salt solution. 3. Filter and wash precipitate. | Good control over stoichiometry. |

| Direct Precipitation | Zinc Nitrate, Urea/KOH | 1. Mix precursor solutions. 2. Induce precipitation. 3. Centrifuge and calcine. | Simple, cost-effective for bulk production. derpharmachemica.com |

Influence of Reaction Parameters on Synthesis Outcomes

The outcome of the synthesis of zinc dodecanoate and analogous compounds is significantly influenced by various reaction parameters, most notably temperature and pressure.

Temperature and Pressure Effects on Product Formation

Temperature is a critical factor in the synthesis of zinc carboxylates. In direct neutralization, temperatures can range from room temperature to elevated temperatures like 70°C to facilitate the reaction. nih.govgoogle.com For solvothermal synthesis, higher temperatures, such as 180°C, are employed to promote the formation of crystalline products. mdpi.com In the biphasic intercalation method, a temperature of 80°C is used to induce the thermal hydrolysis of urea. nih.gov Studies on the esterification of octanoic acid using zinc octanoate (B1194180) as a catalyst have shown that increasing the temperature from 145°C to 165°C significantly increases the conversion rate. scielo.br

Pressure also plays a crucial role, particularly in solvothermal synthesis, where the reaction is carried out in a sealed vessel, leading to an increase in autogenous pressure. mdpi.com The pressure in the system is often governed by the vapor pressure of the solvent at the reaction temperature. scielo.br For instance, in the synthesis of isopropyl octanoate, reaction temperatures of 145, 155, and 165°C corresponded to pressures of 6, 8, and 10 bar, respectively. scielo.br While high pressure and temperature can lead to the decomposition of some zinc compounds, they are essential for driving certain synthetic reactions to completion and for controlling the morphology of the final product. researchgate.netconicet.gov.ar

Solvent System Selection and its Impact on Reaction Mechanisms

The selection of a solvent system is a critical parameter in the synthesis of zinc dodecanoate, profoundly influencing reaction pathways, kinetics, and the physicochemical properties of the final product. The solvent's polarity, coordinating ability, and role as a reaction medium dictate the mechanism of formation, which can range from direct precipitation to the hydrolysis of organometallic precursors.

Different synthetic methodologies for zinc dodecanoate leverage distinct solvent environments. A common method involves the direct reaction between a zinc salt (e.g., zinc chloride) and a dodecanoate salt (e.g., sodium dodecanoate) or dodecanoic acid in a polar solvent. rsc.org Ethanol is frequently employed for this purpose, facilitating the dissolution of the carboxylic acid and the subsequent precipitation of zinc dodecanoate upon addition of an aqueous zinc salt solution. rsc.org The use of solvent mixtures, such as ethanol/water, is also prevalent. In these systems, the solvent not only facilitates mass transfer but also influences the crystalline structure of the resulting zinc soap. researchgate.net Research has shown that even trace amounts of water in polar organic solvents can induce the crystallization of zinc carboxylates. researchgate.net

In contrast, syntheses involving organometallic precursors, such as diethylzinc, often utilize apolar, non-coordinating solvents like toluene. rsc.org In these routes, the solvent serves as a medium for the controlled hydrolysis of the precursors. The reaction mechanism in such apolar environments is sensitive to the presence of water, which acts as a reactant to form layered zinc hydroxide intermediates that are subsequently converted to zinc dodecanoate. rsc.org

The coordinating ability of the solvent can also play a direct role in the reaction mechanism. Donor solvents, such as tetrahydrofuran (B95107) (THF), can coordinate to the zinc center during the reaction. pw.edu.pl This coordination can stabilize intermediates and influence the final structure of the organozinc complex, which can range from dimers to coordination polymers. pw.edu.pl The choice between different types of solvents can fundamentally alter reaction rates. For example, in the synthesis of organozinc reagents, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly accelerate the oxidative addition of reactants to the zinc metal surface compared to less polar solvents like THF. nih.gov This acceleration is attributed to the solvent's ability to stabilize charged intermediates. nih.gov

The impact of the solvent on the final product's characteristics, such as particle size and morphology, has been observed in the synthesis of analogous zinc oxide nanoparticles. researchgate.net For instance, using isopropanol (B130326) as a solvent can lead to better crystallization compared to deionized water. nih.gov Similarly, the polarity and dielectric constant of solvents like N,N-Dimethylformamide (DMF) compared to ethanol can affect the rate of gel formation and the uniformity of nanoparticle nucleation, principles that are applicable to the precipitation of zinc dodecanoate. researchgate.net

Table 1: Influence of Solvent Systems on Zinc Carboxylate Synthesis

| Solvent System | Precursors | Reaction Type | Impact on Mechanism & Product | Source(s) |

|---|---|---|---|---|

| Ethanol / Water | Dodecanoic acid, NaOH, ZnCl₂ | Precipitation | Facilitates dissolution of acid and precipitation of zinc dodecanoate; water can promote crystallization. | rsc.orgresearchgate.net |

| Toluene | Diethylzinc, Zinc bis(carboxylate) | Hydrolysis | Acts as an apolar medium for controlled hydrolysis to form layered hydroxide intermediates. | rsc.org |

| Tetrahydrofuran (THF) | Et₂Zn, Carboxylic Acids | Coordination/Reaction | Acts as a donor solvent, coordinating to zinc and influencing the final product's molecular structure (e.g., dimers, polymers). | pw.edu.pl |

Stoichiometric Control and Purity Considerations in Zinc Dodecanoate Synthesis

The stoichiometry of reactants is a fundamental parameter that must be precisely controlled to ensure the synthesis of high-purity zinc dodecanoate and to direct the formation of specific structural polymorphs. The molar ratio of the zinc precursor to the dodecanoate source dictates the completeness of the reaction and prevents the formation of undesirable byproducts, such as unreacted starting materials or zinc oxide. acs.orggoogle.com

In direct neutralization or precipitation syntheses, the reaction typically involves a zinc source (like zinc oxide or zinc chloride) and dodecanoic acid (or its salt) in a 1:2 molar ratio, reflecting the +2 oxidation state of the zinc ion and the single carboxylate group of the fatty acid. rsc.orgsmolecule.com For example, a synthesis route may involve dissolving dodecanoic acid in ethanol with an equimolar amount of sodium hydroxide to form sodium dodecanoate in situ. rsc.org Subsequently, a solution of zinc chloride is added. Using an excess of the zinc salt can ensure the complete consumption of the more valuable dodecanoate ligand. rsc.org

Deviations from the ideal stoichiometry can lead to different products. Research on the formation of related zinc carboxylate structures from zinc oxide shows that the concentration of available carboxylic acid is a key factor. acs.org The ratio of carboxylate to zinc ions can influence whether the resulting complexes form as tetranuclear oxo-complexes or as linear coordination chain complexes. acs.org Furthermore, in syntheses starting from organometallic precursors to form layered zinc hydroxides, the molar ratio of the carboxylate ligand to zinc ([COOR]/[Zn]) is critical. Selective formation of the desired layered structure is achieved only when this ratio is greater than 0.4. rsc.org

Achieving high purity requires not only stoichiometric control of the main reactants but also consideration of other species in the reaction, such as the chelating agents or bases used. The optimization of the molar ratio between reactants can also reduce the need for high-temperature post-processing (calcination) to achieve a pure crystalline phase. acs.org For instance, in the synthesis of mixed metal oxides, a higher ratio of hydroxide to metal ions leads to a purer product at lower temperatures. acs.org This principle underscores the importance of the entire chemical environment, governed by the stoichiometry of all components, in producing pure zinc dodecanoate.

Table 2: Stoichiometric Ratios in Zinc Carboxylate Synthesis

| Synthesis Method | Zinc Precursor | Dodecanoate Source | Key Stoichiometric Ratio | Significance for Purity & Product Structure | Source(s) |

|---|---|---|---|---|---|

| Precipitation | Zinc Chloride (ZnCl₂) | Dodecanoic Acid / NaOH | 1:1 ratio of Dodecanoic Acid to NaOH; ZnCl₂ often in excess. | Ensures complete deprotonation of the acid and full reaction of the resulting dodecanoate. | rsc.org |

| Direct Neutralization | Zinc Oxide (ZnO) | Dodecanoic Acid | ~1:2 molar ratio (ZnO : Acid) | Ideal ratio for complete conversion to Zn(C₁₂H₂₃O₂)₂. | smolecule.com |

| Organometallic Hydrolysis | Diethylzinc / Zinc bis(carboxylate) | Zinc bis(carboxylate) | [COOR]/[Zn] > 0.4 | Critical for the selective formation of layered zinc hydroxide intermediates. | rsc.org |

Advanced Structural Characterization and Solid State Chemistry of Zinc Dodecanoate

Crystallographic Investigations of Zinc Dodecanoate (B1226587) and Related Zinc Carboxylates

The structural chemistry of zinc carboxylates is complex, with crystal packing arrangements varying depending on the length of the hydrocarbon chain. researchgate.netuva.nl Through techniques like Fourier-transform infrared (FTIR) spectroscopy, single-crystal X-ray diffraction (XRD), and powder X-ray diffraction (PXRD), researchers have identified at least two primary packing arrangements for zinc soaps. researchgate.net These are often categorized based on whether the hydrocarbon chains have eight or fewer carbons versus nine or more carbons. researchgate.net In all determined structures, the zinc ion typically exhibits a tetrahedral coordination geometry, bonded to oxygen atoms from four distinct carboxylate groups. researchgate.netresearchgate.net Each carboxylate ligand acts as a bidentate bridge, connecting two zinc atoms in a syn-anti configuration. rsc.orgresearchgate.net

Obtaining single crystals of long-chain zinc carboxylates like zinc dodecanoate is notoriously difficult due to their low solubility and the tendency to form small, fragile, thin plates. nih.govrsc.org Consequently, much of the detailed structural understanding is derived from single-crystal X-ray diffraction (SC-XRD) studies of its shorter-chain and other long-chain analogs. nih.gov Recent studies have successfully reported the first single-crystal structures for long-chain zinc carboxylates, including zinc nonanoate (B1231133), zinc decanoate (B1226879), and zinc oleate (B1233923). nih.govresearchgate.netudel.edu

These studies reveal distinct structural motifs. For instance, zinc nonanoate and zinc oleate crystallize in the monoclinic space group Pc. nih.govresearchgate.net Their structures feature two crystallographically independent chains. nih.gov In contrast, zinc decanoate crystallizes in a non-centrosymmetric structure characterized by a single crystallographically independent chain and a symmetric tetrahedral arrangement around the zinc center. nih.govsmolecule.comscispace.com These findings have led to the classification of zinc carboxylates into different structural groups based on their packing arrangements. nih.govresearchgate.netudel.edu Zinc nonanoate and oleate are grouped together (Group I), while zinc decanoate represents a different structural type (Group II). nih.gov

Table 1: Single-Crystal X-ray Diffraction Data for Zinc Carboxylate Analogs

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Zinc Nonanoate | C₁₈H₃₄O₄Zn | Monoclinic | Pc | Two crystallographically independent chains; non-centrosymmetric. | nih.gov |

| Zinc Decanoate | C₂₀H₃₈O₄Zn | Monoclinic | Not explicitly stated, but possibilities include C2, Cm, or C2/m based on absences. Structure is non-centrosymmetric. | One crystallographically independent chain; lamellar stacking perpendicular to the c-axis. | nih.govresearchgate.netsmolecule.com |

| Zinc Oleate | C₃₆H₆₆O₄Zn | Monoclinic | Pc | Two crystallographically independent chains; non-centrosymmetric. | nih.gov |

Given the difficulty in producing single crystals, powder X-ray diffraction (PXRD) is a crucial technique for the structural analysis of zinc dodecanoate. researchgate.netresearchgate.net PXRD patterns of metal soaps like zinc dodecanoate are characterized by a series of intense, regularly spaced reflections at low 2Θ angles, which correspond to the long spacing between the layers of zinc ions. nih.govcambridge.org At higher angles, the reflections are typically of low intensity and irregularly spaced. nih.gov

Through the analysis of high-resolution synchrotron powder X-ray diffraction data, the crystal structure of zinc dodecanoate has been determined. nih.govrsc.orgresearchgate.net The data indicate that zinc dodecanoate crystallizes in a monoclinic system. nih.gov Specifically, the predicted space group for the solid phase of zinc dodecanoate is C2. nih.govrsc.org This structural solution is consistent with the crystallographically determined structure of the closely related zinc decanoate. nih.govrsc.org

The structure of zinc dodecanoate was elucidated from powder XRD data using the Rietveld refinement method. researchgate.netresearchgate.net This powerful analytical technique allows for the refinement of a theoretical crystal structure model against experimental powder diffraction data, enabling the determination of lattice parameters, atomic positions, and other structural details without a single crystal. acs.org The structure reported by Mesbah et al. for zinc dodecanoate, derived from Rietveld refinement, is noted to be more symmetric compared to shorter-chain analogs like zinc octanoate (B1194180). researchgate.netuva.nlresearchgate.net This refinement confirmed a layered structure where zinc atoms are tetrahedrally coordinated by oxygen atoms. researchgate.net

Zinc dodecanoate, like other long-chain metal carboxylates, adopts a lamellar (layered) structure. researchgate.netvulcanchem.com In this arrangement, sheets of tetrahedrally coordinated zinc ions are separated by the long dodecanoate hydrocarbon chains. uva.nl A key question in such structures is whether the alkyl chains from opposing layers interdigitate or remain as discrete bilayers. Single-crystal XRD studies on analogs like zinc nonanoate, decanoate, and oleate have found no evidence of interdigitation of the alkyl sheets. nih.govrsc.org Instead, the structure consists of well-defined lamellar stacking. nih.govsmolecule.com For long-chain saturated soaps like zinc dodecanoate, a highly symmetrical packing (termed 'type B') is favored, governed by van der Waals interactions between the alkyl chains. researchgate.net This contrasts with the less symmetrical, alternating packing ('type A') seen in shorter-chain or unsaturated zinc soaps. researchgate.net The spacing between the methyl tail groups of opposite layers is a key parameter; for zinc nonanoate, this distance averages 4.115 Å, while for the more efficiently packed zinc decanoate, it is significantly smaller at 3.741 Å. nih.govrsc.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in metal carboxylates. researchgate.netresearchgate.net For example, a detailed crystallographic study of zinc undecanoate revealed the existence of three distinct polymorphs (A, B, and C). researchgate.net These forms possess the usual layered structure but differ in the stacking of the layers. researchgate.net

For zinc soaps with long saturated fatty acid chains (ten carbons or more), a specific polymorph, known as 'type B', is considered the most stable form at room temperature. researchgate.net This 'type B' structure, which applies to zinc dodecanoate, is characterized by a more symmetric orientation of the ZnO₄ tetrahedra and hexagonal packing of the alkyl chains. researchgate.netresearchgate.net Phase transitions can be induced by temperature changes. tandfonline.comnist.gov Studies on related lead alkanoates show that cooling from the molten state can result in a different polymorphic crystalline form than the one originally present, suggesting that zinc dodecanoate may exhibit similar complex phase behavior upon heating and cooling. tandfonline.com

Rietveld Refinement for Structural Elucidation

Spectroscopic Probes of Zinc Dodecanoate Molecular and Supramolecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Zinc Dodecanoate Analysis

NMR spectroscopy serves as a powerful, non-destructive tool for characterizing zinc dodecanoate in both the solid and solution states.

Directly probing the zinc center provides fundamental information about its coordination geometry. This is achieved using solid-state 67Zn NMR spectroscopy. rsc.orgrsc.org The 67Zn isotope is the only NMR-active nucleus for zinc, but it presents significant challenges due to its low natural abundance (4.1%), small gyromagnetic ratio, and large nuclear quadrupole moment, which lead to low sensitivity and very broad resonance signals. rsc.orgrsc.orghuji.ac.ilnih.gov

The use of ultra-high magnetic fields (up to 35.2 T) has been crucial in overcoming these challenges, making it possible to acquire high-quality 67Zn NMR spectra for a series of zinc carboxylates, including zinc dodecanoate. rsc.orgudel.eduresearchgate.netnih.gov The resulting spectra are dominated by the quadrupolar interaction, which is highly sensitive to the electronic symmetry around the zinc nucleus. acs.orgresearchgate.net By analyzing the spectral lineshape, key parameters can be extracted: the quadrupolar coupling constant (CQ) and the quadrupolar asymmetry parameter (ηQ). These parameters are diagnostic of the local coordination environment of the Zn2+ ion. rsc.orgresearchgate.net For instance, Rietveld-refined synchrotron powder X-ray diffraction data predict a monoclinic C2 space group for zinc dodecanoate, which is consistent with the structures of other long-chain zinc carboxylates. rsc.orgnih.gov The 67Zn NMR data helps to confirm and refine such structural models by providing a direct measure of the zinc coordination sphere. rsc.org

| Compound | CQ (MHz) | ηQ | Reference |

|---|---|---|---|

| Zinc Octanoate | 9.3 | 0.50 | rsc.org |

| Zinc Nonanoate | 9.4 | 0.55 | rsc.org |

| Zinc Decanoate | 9.0 | 0.65 | rsc.org |

| Zinc Undecanoate | 9.0 | 0.65 | rsc.org |

| Zinc Dodecanoate | 9.0 | 0.65 | rsc.org |

| Zinc Stearate (B1226849) | 9.0 | 0.65 | rsc.org |

Solid-state 13C NMR spectroscopy is a powerful technique for probing the conformation and packing of the dodecanoate carbon chains. rsc.org The chemical shifts of the carbon atoms are highly sensitive to their local environment, allowing for the differentiation between different crystalline forms (polymorphs) and conformational states (e.g., trans vs. gauche). nsf.govresearchgate.netucm.es

In the 13C NMR spectrum of zinc dodecanoate, distinct resonances are observed for the carboxylate carbon (COO), the methylene (B1212753) carbons (CH2) of the alkyl chain, and the terminal methyl carbon (CH3). rsc.org Variations in the intensities, line widths, and chemical shifts of the methylene carbon resonances, typically found between 25 and 45 ppm, can indicate the presence of multiple polymorphic forms within a powdered sample. rsc.org Furthermore, the carboxylate resonance, appearing around 187 ppm, can exhibit splitting or doubling. rsc.orgnsf.gov For long-chain zinc carboxylates like zinc dodecanoate, a singlet carboxyl resonance is typically observed, indicating a single carboxylate configuration. This contrasts with shorter-chain homologues where a doubled resonance suggests two unique carboxyl configurations in the unit cell. rsc.org These 13C NMR findings provide complementary data to X-ray diffraction for a complete structural description. rsc.orgrsc.org

| Carbon Atom | Typical Chemical Shift (ppm) | Structural Information | Reference |

|---|---|---|---|

| Carboxylate (C1) | ~187 | Indicates a single carboxylate configuration. | rsc.org |

| Methylene (C2) | ~38 | Sensitive to packing and conformation near the zinc center. | rsc.org |

| Bulk Methylene (C4-C9) | ~33 | Characteristic of all-trans chain conformation in a crystalline lattice. | rsc.org |

| Terminal Methyl (C12) | ~17 | Shifts and doubling can indicate multiple polymorphs. | rsc.org |

While powerful, solid-state NMR often suffers from low sensitivity, a problem that is particularly acute for nuclei like 67Zn or when analyzing materials in low concentrations. rsc.orgrsc.org Dynamic Nuclear Polarization (DNP) is an advanced technique designed to dramatically enhance NMR signal intensities, often by two to three orders of magnitude. rsc.org This is achieved by transferring the high spin polarization of unpaired electrons from a polarizing agent (e.g., a stable radical) to the surrounding nuclei. rsc.orgnih.gov

Although direct DNP-NMR studies on pure zinc dodecanoate are not yet widely published, the technique holds immense promise. Research on zinc carboxylates has explicitly highlighted the potential for DNP-NMR as a future method for the minimally invasive analysis of these compounds in complex matrices, such as identifying zinc soaps in historical oil paintings. rsc.orgresearchgate.netnih.govresearchgate.net The utility of DNP has been demonstrated in analogous complex materials like metal-organic frameworks (MOFs), where it has enabled challenging experiments such as acquiring ultra-wideline spectra of metal ions and detecting insensitive nuclei like 17O at natural abundance. acs.orgens.frnih.gov This suggests DNP-NMR could be a key future tool for studying zinc dodecanoate in applied contexts where sensitivity is a limiting factor.

Solution-state 1H NMR spectroscopy is a fundamental and accessible technique for routine analysis of zinc dodecanoate. It serves two primary purposes: monitoring the synthesis reaction and assessing the purity of the final product.

During the synthesis of zinc dodecanoate from dodecanoic acid and a zinc salt, 1H NMR can be used to monitor the reaction's progress. acs.org This is typically done by observing the disappearance of the characteristic signal of the acidic proton of the carboxylic acid and tracking changes in the signals of the methylene protons adjacent to the carboxylate group. acs.orgrsc.org

Once the synthesis is complete, 1H NMR is a standard method for confirming the chemical structure and assessing the purity of the isolated zinc dodecanoate. google.com A clean spectrum with correctly integrated proton signals and the absence of peaks from starting materials (like dodecanoic acid or solvents) confirms a high-purity sample. Chemical suppliers often use NMR to confirm that the product's structure is correct. tcichemicals.comtcichemicals.com

Dynamic Nuclear Polarization (DNP)-NMR Applications in Complex Matrices

Fourier-Transform Infrared (FTIR) Spectroscopy for Carboxylate Coordination and Structural Identification

FTIR spectroscopy is a powerful tool for investigating the molecular structure of zinc soaps. researchgate.net The asymmetric stretching vibration of the carboxylate group (νas COO−) is particularly sensitive to the coordination environment of the zinc ions. uva.nl

In zinc dodecanoate, the carboxylate groups typically form a bridging bidentate coordination with two zinc atoms. rsc.org This arrangement leads to the formation of a layered structure where sheets of coordinated zinc ions are separated by the dodecanoate alkyl chains. uva.nl The zinc ions are generally found in a tetrahedral coordination environment, bonded to oxygen atoms from four distinct carboxylate groups. nih.gov Variations in the Zn-O bond lengths can indicate an unsymmetrical bonding environment. rsc.org

The separation between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (Δν = νas - νs) in the FTIR spectrum provides valuable information about the coordination mode. For zinc dodecanoate, the observed frequencies are consistent with a bridging bidentate coordination. mdpi.com

Research has identified two primary crystalline polymorphs for zinc soaps, designated as Type A and Type B. rsc.org These structures can be distinguished using FTIR spectroscopy based on the profile of the asymmetric COO− stretching vibration band. researchgate.netuva.nlnih.gov

Type A Structure: This less symmetrical structure is characterized by an alternating orientation of the ZnO4 tetrahedra and a square packing of the alkyl chains. uva.nlrsc.org Its FTIR spectrum displays a split asymmetric COO− stretch vibration, often appearing as a doublet or even multiple bands. uva.nlrsc.org For instance, Type A zinc soaps can exhibit four bands with a maximum around 1524 cm⁻¹. rsc.org This splitting arises from the lack of alignment of the transition dipole moments of the carboxylate vibrations, leading to in-phase and out-of-phase vibrational modes. uva.nl This structure is more common for zinc soaps with shorter or unsaturated alkyl chains. uva.nlnih.gov

Type B Structure: This highly symmetrical structure is favored by long-chain saturated zinc soaps like zinc dodecanoate. researchgate.netuva.nlnih.gov It features a symmetric orientation of the ZnO4 tetrahedra and a more efficient hexagonal packing of the alkyl chains. uva.nlrsc.org The high degree of symmetry results in a single, sharp asymmetric COO− stretching band in the FTIR spectrum, typically observed around 1536-1538 cm⁻¹. researchgate.netuva.nlrsc.org In this configuration, all the carboxylate transition dipole moments on the same side of the zinc sheet are aligned, giving rise to one strong in-phase vibration. uva.nl

The transition from Type A to Type B structure is influenced by the balance between optimizing the zinc carboxylate coordination and maximizing the Van der Waals interactions of the alkyl chains. uva.nl For longer chains like dodecanoate, the Van der Waals forces dominate, favoring the more stable Type B structure at room temperature. uva.nlrsc.org

Table 1: FTIR Characteristics of Type A and Type B Zinc Soap Structures

| Structure Type | Asymmetric COO⁻ Stretch (νas) | Characteristics |

|---|---|---|

| Type A | Split band (e.g., ~1524 cm⁻¹ maximum, multiple bands) rsc.org | Less symmetrical, alternating ZnO₄ tetrahedra, square alkyl chain packing. uva.nlrsc.org |

| Type B | Single, sharp band (~1536-1538 cm⁻¹) uva.nlrsc.org | Highly symmetrical, uniform ZnO₄ tetrahedra orientation, hexagonal alkyl chain packing. uva.nlrsc.org |

The asymmetric stretch vibration of the carboxylate group in the IR spectrum has been effectively used to analyze the structures of non-crystalline zinc soap complexes that are sensitive to water. researchgate.netuva.nl In the presence of water, hydrated zinc salts can form, which is evident in the FTIR spectrum by the appearance of broad peaks related to crystalline water, for instance around 3565–3580 cm⁻¹ and 1620–1600 cm⁻¹. mdpi.com The presence of amorphous zinc carboxylates is often indicated by a broadened and shifted νas(COO⁻) band in the FTIR spectrum. uva.nl This broadening suggests an increased variation in the local environment of the carboxylate groups. uva.nl

Differentiation of Crystalline Zinc Soap Structures (Type A vs. Type B)

Electron Microscopy and Elemental Analysis for Morphological and Compositional Insights

Electron microscopy techniques are invaluable for visualizing the surface features and determining the elemental composition of zinc dodecanoate.

Scanning Electron Microscopy (SEM) is used to observe the surface morphology of materials at a micro-scale. sphinxsai.com For zinc-containing compounds, SEM images can reveal the shape, size, and aggregation of crystalline structures. acs.orggoogle.com For example, studies on related zinc compounds have shown morphologies ranging from plate-like crystals to spherical nanoparticles. acs.orgd-nb.info SEM analysis of zinc dodecanoate would provide direct visualization of its particle shape and surface texture. To perform SEM, a dry powder of the sample is typically mounted and coated with a conductive material. sphinxsai.com The instrument then scans the sample with a focused electron beam, and the secondary electrons emitted from the surface are used to create an image of the topography. sphinxsai.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM to perform elemental analysis. nanoscience.com When the electron beam of the SEM strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of each element present. ucr.edu The EDS detector measures these X-rays, allowing for the identification and semi-quantitative determination of the elemental composition in a localized area. ucr.edumicronanalytical.com

For zinc dodecanoate, an EDS analysis would confirm the presence of zinc, carbon, and oxygen. ijprajournal.com The technique can also be used to create elemental maps, which show the spatial distribution of these elements across the sample's surface. ucr.edu This is particularly useful for identifying the distribution of zinc within a complex matrix or confirming the homogeneity of the zinc dodecanoate sample. nanoscience.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Computational Chemistry Approaches to Zinc Dodecanoate Structure and Energetics

Computational chemistry serves as a powerful tool for elucidating the intricate structural and energetic properties of metal carboxylates like zinc dodecanoate. Through theoretical modeling and simulation, researchers can gain insights that complement and explain experimental findings, offering a molecular-level understanding of geometry, spectroscopy, and solid-state packing.

Theoretical Prediction of Molecular and Supramolecular Geometries

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stable geometries of zinc dodecanoate. These calculations can optimize the coordinates of each atom to find the lowest energy conformation of the molecule. For zinc carboxylates, theoretical studies often focus on the coordination environment of the zinc ion and the conformation of the alkyl chains. nih.gov

Research combining experimental data with molecular modeling confirms that zinc alkanoates, including dodecanoate, share common structural features. researchgate.net In these structures, each zinc atom is typically coordinated tetrahedrally by four oxygen atoms from four distinct carboxylate groups. researchgate.netresearchgate.net Each dodecanoate ligand acts as a bidentate bridge between two zinc atoms, adopting a syn-anti arrangement. researchgate.netrsc.org This coordination leads to the formation of polymeric sheets. researchgate.net The long dodecyl (C12) hydrocarbon chains are predicted to be in a fully extended, all-trans configuration to minimize steric hindrance. researchgate.net

On a supramolecular level, these polymeric sheets arrange into a crystalline lattice. For zinc dodecanoate, Rietveld-refined synchrotron powder X-ray diffraction data have been used to predict a monoclinic C2 space group. rsc.org This structure is analogous to that of zinc decanoate, which has been confirmed with single-crystal X-ray data. rsc.org The long axis of the unit cell accommodates the layered structure. researchgate.net Computational models are crucial for refining such powder diffraction data and proposing stable crystal packing arrangements.

| Structural Feature | Description | Supporting Source |

|---|---|---|

| Zinc Ion Coordination | Tetrahedral | researchgate.netresearchgate.net |

| Ligand Bridging Mode | Bidentate, syn-anti | researchgate.netrsc.org |

| Hydrocarbon Chain Conformation | All-trans | researchgate.net |

| Crystal System | Monoclinic | rsc.org |

| Predicted Space Group | C2 | rsc.org |

Simulation of Spectroscopic Properties

Computational chemistry provides a framework for simulating and interpreting the spectroscopic signatures of zinc dodecanoate, such as those obtained from Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating properties like vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated and compared against experimental results to validate structural models and assign spectral features.

In the case of zinc carboxylates, DFT calculations can accurately predict the vibrational frequencies associated with the carboxylate group (COO⁻). The asymmetric and symmetric stretching modes of the COO⁻ group are particularly sensitive to the coordination environment. Theoretical calculations help to assign these bands in experimental FTIR spectra, confirming the bridging bidentate nature of the carboxylate ligands. researchgate.net Changes in these spectral bands with temperature can be modeled to understand phase transitions. researchgate.net

Similarly, computational methods can predict the ¹³C and ⁶⁷Zn NMR chemical shifts. A multi-technique analysis of a series of zinc carboxylates, including zinc dodecanoate, utilized solid-state NMR to probe the local environment of the zinc ions and the carbon atoms in the alkyl chains. rsc.orgresearchgate.net Theoretical simulations are essential in these cases to correlate the observed chemical shifts with specific geometric parameters, such as Zn-O bond lengths and angles, and to understand how factors like crystal packing influence the NMR signals. rsc.org The broadening of certain spectral bands can also be computationally investigated in relation to aggregation and intermolecular interactions within the solid state. researchgate.net

Analysis of Intermolecular Interactions and Packing Arrangements

The dominant intermolecular interactions in the crystal lattice are the van der Waals forces between the long hydrocarbon chains of the dodecanoate ligands. mdpi.com Computational models are used to analyze the energetics of these interactions and how they influence the packing arrangement. For homologous series of zinc alkanoates, two primary packing motifs have been proposed based on chain length: a double bilayer arrangement for shorter chains and an interdigitating head-to-tail arrangement for longer chains. researchgate.net

Computational tools can also be used to visualize and quantify the packing efficiency and intermolecular contacts. Analysis of crystal structures of similar compounds, like zinc decanoate, reveals a lamellar stacking of sheets with a specific spacing between the methyl (CH₃) end groups of the alkyl chains. rsc.org The smaller the void spaces between the chains, the more efficient the packing. rsc.org The understanding and prediction of these noncovalent intermolecular interactions are crucial for designing crystalline materials with specific properties. rsc.orgmdpi.com The use of specialized software allows for the calculation of intermolecular potentials, providing a quantitative measure of the stability conferred by the packing arrangement. mdpi.com

Mechanistic Investigations of Reactions Involving Zinc Dodecanoate

Catalytic Reaction Mechanisms of Zinc Dodecanoate (B1226587)

Zinc dodecanoate, also known as zinc laurate, functions as a versatile catalyst in several organic transformations. Its efficacy stems from the Lewis acidic nature of the zinc(II) ion, which can coordinate with and activate various functional groups. Mechanistic studies have focused on its role in transesterification for biodiesel production, esterification of fatty acids, and in polymerization and depolymerization reactions.

Zinc carboxylates, including zinc dodecanoate, are effective catalysts for the transesterification of triglycerides with methanol (B129727) to produce fatty acid methyl esters (FAME), commonly known as biodiesel. conicet.gov.arresearchgate.net These catalysts are advantageous because they can be active for both transesterification and the esterification of free fatty acids (FFA), which are often present in low-cost feedstocks. conicet.gov.arresearchgate.net Theoretical and experimental studies have explored several possible reaction mechanisms. The primary proposed pathways include a classic Lewis acid mechanism, a mechanism involving the initial coordination of methanol followed by a carboxylate shift, and a mechanism featuring the co-coordination of both methanol and the triglyceride. conicet.gov.arresearchgate.net The preferred mechanism is suggested to involve the initial coordination of the alcohol, a subsequent carboxylate shift, and the co-coordination of the triglyceride with an alkoxide-like intermediate. conicet.gov.arresearchgate.netacs.org

In the context of transesterification, the zinc(II) center of zinc dodecanoate acts as a Lewis acid. conicet.gov.armdpi.com In the classical Lewis acid mechanism, the catalytic cycle is initiated by the coordination of the carbonyl oxygen of the triglyceride to the Zn²⁺ ion. conicet.gov.arresearchgate.net This interaction polarizes the carbonyl group, increasing the electrophilicity of the adjacent carbon atom. conicet.gov.ar The increased positive charge on this carbon makes it more susceptible to a nucleophilic attack by methanol, which leads to the formation of a four-center transition state and subsequent release of a FAME molecule and a diglyceride. conicet.gov.ar This Lewis acid-catalyzed pathway is a common proposal for various metal catalysts used in transesterification. researchgate.netmdpi.com The acidity of the metal cation is often correlated with catalytic activity. conicet.gov.ar

A more nuanced mechanism involves a phenomenon known as the "carboxylate shift". conicet.gov.arnih.gov This process is characterized by a change in the coordination mode of a carboxylate ligand attached to the zinc center, for instance, from monodentate to bidentate. nih.gov This shift facilitates the entry or exit of other ligands from the metal's coordination sphere. nih.gov In the transesterification reaction, it is proposed that methanol first coordinates to the zinc ion. This coordination is accompanied by a carboxylate shift, which allows the zinc center to maintain a stable coordination number. conicet.gov.arresearchgate.net This step leads to the formation of a zinc-methoxide (alkoxide) species and a coordinated carboxylic acid. The triglyceride then interacts with this activated intermediate. conicet.gov.ar This pathway, which avoids the direct coordination of the bulky triglyceride molecule as the first step, is considered energetically favorable. researchgate.net The carboxylate shift is also a proposed mechanism for the exchange of the catalyst's original carboxylate anion with a free fatty acid from the reaction medium. conicet.gov.ar

The interactions between the zinc dodecanoate catalyst and the substrates—triglycerides and methanol—are central to the reaction mechanism. The reaction medium typically contains a high molar ratio of methanol to oil. conicet.gov.ar Methanol is significantly less sterically hindered and its hydroxyl oxygen is more nucleophilic compared to the carbonyl oxygen of the triglyceride. conicet.gov.ar Consequently, theoretical studies suggest that the initial and preferred interaction is the coordination of methanol to the Zn²⁺ center, rather than the bulkier triglyceride molecule. conicet.gov.arresearchgate.net

Three potential mechanisms for transesterification catalyzed by zinc carboxylates have been analyzed: conicet.gov.arresearchgate.net

Mechanism 1 (Classic Lewis Acid): Involves the initial coordination of the triglyceride's carbonyl group to the Zn²⁺ ion. conicet.gov.ar

Mechanism 2: Begins with the coordination of methanol, followed by a carboxylate shift to form an alkoxide, which then coordinates with the triglyceride. conicet.gov.ar

Mechanism 3: Also starts with a carboxylate shift and alkoxide formation, but involves the co-coordination of the triglyceride with the methoxide (B1231860) intermediate. conicet.gov.ar

The energetically preferred pathway is believed to be a variation of mechanisms 2 and 3, highlighting the primary role of the methanol-catalyst interaction. conicet.gov.arresearchgate.net

Table 1: Proposed Mechanistic Steps for Transesterification Catalyzed by Zinc Dodecanoate

| Mechanism | Step 1 | Step 2 | Step 3 | Key Feature |

|---|---|---|---|---|

| Classic Lewis Acid | Coordination of triglyceride's carbonyl group to Zn²⁺. conicet.gov.ar | Nucleophilic attack by methanol on the activated carbonyl carbon. conicet.gov.ar | Release of FAME and diglyceride. conicet.gov.ar | Direct activation of the triglyceride by the Lewis acid catalyst. |

| Methanol Coordination | Coordination of methanol to Zn²⁺, accompanied by a carboxylate shift. conicet.gov.arresearchgate.net | Formation of a zinc-alkoxide intermediate. conicet.gov.ar | Coordination of triglyceride to the alkoxide intermediate, leading to reaction. conicet.gov.ar | Prior activation of the alcohol nucleophile. |

| Co-coordination | Coordination of methanol and carboxylate shift. conicet.gov.arresearchgate.net | Co-coordination of the triglyceride with the formed zinc-alkoxide moiety. conicet.gov.arresearchgate.net | Rearrangement and product formation. | Simultaneous interaction of both substrates with the catalyst complex. |

Zinc dodecanoate and other zinc carboxylates are also effective catalysts for the direct esterification of free fatty acids (FFAs) with alcohols. researchgate.netacs.org This is particularly relevant for processing low-grade oils that contain high FFA levels, where a catalyst must handle both transesterification and esterification simultaneously. researchgate.netresearchgate.net The mechanism for esterification shares features with transesterification. A key proposed step is the anion exchange between the carboxylate ligand of the catalyst (dodecanoate) and the free fatty acid to be esterified. conicet.gov.arresearchgate.net This exchange is thought to occur via a carboxylate shift mechanism. conicet.gov.ar

Table 2: Performance of Zinc Carboxylates in Simultaneous Transesterification and Esterification

| Catalyst | Feedstock | Temperature (°C) | Time (h) | Triglyceride Conversion (%) | FAME Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Zinc Laurate | Soybean Oil | 100 | 2 | 90-94 | 68-74 | conicet.gov.ar |

| Zinc Palmitate | Soybean Oil | 100 | 2 | 90-94 | 68-74 | conicet.gov.ar |

| Zinc Stearate (B1226849) | Soybean Oil | 100 | 2 | 90-94 | 68-74 | conicet.gov.ar |

| Zinc Oleate (B1233923) | Acidic Feedstock (10 wt% FFA) | 140 | 2 | 100 | ~95 | researchgate.net |

| Zinc Acetate (B1210297) | High FFA Oil (subcritical methanol) | 180 | 0.5 | 69 | - | conicet.gov.ar |

The Lewis acidic nature of zinc compounds, including carboxylates like zinc dodecanoate and zinc acetate, makes them suitable catalysts for polymerization and depolymerization reactions involving polyesters. conicet.gov.armdpi.comd-nb.info

In polymerization , zinc catalysts are used in the ring-opening polymerization (ROP) of cyclic esters such as lactones and N-carboxyanhydrides (NCAs). conicet.gov.arnih.gov For instance, the polymerization of cyclic esters with zinc octoate is proposed to initiate via the conversion of the catalyst into a zinc alkoxide derivative. conicet.gov.ar This alkoxide species then acts as the initiator for the polymerization cascade. A similar cooperative mechanism is suggested for the ROP of NCAs, where zinc acetate and an aniline (B41778) co-initiator work together to produce well-defined polypeptides. nih.gov Zinc-based catalysts are also a component of some Ziegler-Natta catalysts used for the stereospecific polymerization of olefins, although this typically involves organometallic reagents reacting with transition metal halides. libretexts.orgwikipedia.org

In depolymerization , zinc carboxylates catalyze the breakdown of polyesters like Polyethylene (B3416737) terephthalate (B1205515) (PET) and Poly(ϵ-caprolactone) (PCL) via alcoholysis (e.g., glycolysis or methanolysis). mdpi.comd-nb.infonih.gov The mechanism involves the Zn²⁺ ion coordinating to and activating the ester's carbonyl oxygen. mdpi.comresearchgate.net This polarization increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol like ethylene (B1197577) glycol or methanol. mdpi.comnih.gov In some systems, such as with a urea (B33335)/Zn(OAc)₂ deep eutectic solvent, the catalyst is thought to have a dual role: the Zn²⁺ cation activates the PET carbonyl group, while the urea molecule interacts with the alcohol, increasing its nucleophilicity. mdpi.com This cooperative action enhances the depolymerization efficiency. mdpi.comd-nb.info

Carboxylate Shift Phenomena in Catalytic Cycles

Esterification Mechanisms of Fatty Acids with Alcohols

Formation Mechanisms of Zinc Dodecanoate in Complex Systems

The formation of zinc dodecanoate, a type of zinc soap, in complex systems like oil paintings is a multifaceted process involving the reaction of zinc-containing pigments with fatty acids from the binding medium. openedition.orguq.edu.au This phenomenon has garnered significant attention in the field of art conservation due to its role in the degradation of paintings, leading to issues like cracking, delamination, and the formation of protrusions. openedition.orgnih.gov

The formation of crystalline zinc soaps is understood as a multi-step process that includes the initial formation of free fatty acids, saponification, nucleation of the soap, and subsequent crystal growth. udel.edu The crystallization of zinc soaps, such as zinc palmitate (a compound similar in behavior to zinc dodecanoate), is a critical step that can lead to visible degradation in oil paintings. rsc.org

The kinetics of this process are significantly influenced by the surrounding environment. For instance, the rate of crystallization of metal soaps has been observed to decrease as the polymerization of the linseed oil matrix increases. rsc.orgrsc.org This can lead to a state where the zinc soaps are kinetically trapped in a semi-crystalline or amorphous state. rsc.org The transition from an amorphous to a crystalline state is a key final stage in the degradation process. rsc.org

The nucleation of zinc soap crystals is a crucial, yet complex, step. The probability of forming a stable nucleus for crystallization is dependent on factors such as the energy barrier for nucleation. rsc.org Studies on zinc palmitate have shown a significant difference between its melting and crystallization temperatures in a linseed oil medium, suggesting a high degree of supercooling is required for crystallization to begin. joenhermans.nl This indicates a higher energy barrier for nucleation compared to other metal soaps like lead palmitate. joenhermans.nl

Environmental conditions, particularly humidity, play a crucial role in the formation and progression of zinc soaps. researchgate.netacs.org The presence of water is believed to strongly influence the formation and crystallization kinetics of zinc soaps. acs.org Water can be introduced into the paint layers from the environment or through conservation treatments. acs.org

Research has demonstrated that increased humidity can promote the formation of zinc carboxylates. uq.edu.auresearchgate.net Specifically, aging under low cyclic relative humidity (30-50%) has been found to encourage the formation of zinc soaps more than high relative humidity (50-90%) conditions. researchgate.net In some cases, the formation of zinc soaps continued for several weeks under low cyclic humidity, while it ceased much earlier under other conditions. researchgate.net The presence of water can facilitate the conversion of zinc oxide to zinc hydroxide (B78521), which in turn can react with fatty acids to form zinc carboxylates and more water. uq.edu.au

The combination of humidity and heat has been shown to favor the formation of both network-coordinated zinc carboxylates and zinc complexes of free fatty acids. springerprofessional.de The presence of liquid-like water clusters near the pigment-polymer interface could create an environment for aqueous chemistry to occur within the oil paint, facilitating the dissolution and transport of ions and small molecules involved in degradation processes. acs.org

The Kolmogorov-Johnson-Mehl-Avrami (KJMA) model is a widely used mathematical framework to describe the kinetics of phase transformations, including crystallization. wikipedia.orgmdpi.com This model has been successfully applied to study the formation of zinc soaps, providing insights into the nucleation and growth mechanisms. udel.edu

The KJMA equation describes the fraction of transformed material over time and assumes random and homogeneous nucleation, as well as a constant growth rate. wikipedia.orgucm.es Experimental data on the formation of zinc soaps under certain conditions have shown a good fit to the KJMA model, particularly for diffusion-limited nucleation. udel.edu The model helps in understanding deviations from ideal kinetics that can occur due to factors like pre-existing anisotropy or impurities. ucm.es The application of the KJMA model has been instrumental in analyzing the kinetics of crystallization in various materials, from metallic alloys to amorphous semiconductors. ucm.eshbni.ac.in

| Factor | Influence on Formation | Supporting Evidence/Observations |

|---|---|---|

| Polymer Matrix | Increased polymerization of the oil matrix slows down the crystallization rate of zinc soaps. rsc.orgrsc.org | Can lead to kinetically trapped amorphous or semi-crystalline zinc soaps. rsc.org |

| Humidity | Influences the rate and extent of zinc soap formation. researchgate.net Low cyclic humidity (30-50%) can promote formation more than high humidity (50-90%). researchgate.net | Water facilitates the conversion of zinc oxide to zinc hydroxide, a precursor to zinc soap formation. uq.edu.au |

| Temperature | In combination with humidity, heat favors the formation of zinc carboxylates. springerprofessional.de | Affects the mobility of reactants and the rate of chemical reactions. |

| Nucleation Energy Barrier | A higher energy barrier for nucleation, as indicated by the need for significant supercooling, can slow down the crystallization process. joenhermans.nl | Zinc palmitate requires a larger temperature drop below its melting point to crystallize compared to lead palmitate. joenhermans.nl |

Influence of Environmental Factors on Reaction Progression (e.g., Humidity)

Interfacial Chemistry and Interaction Studies of Zinc Dodecanoate

The behavior of zinc dodecanoate is significantly governed by its interactions at interfaces, whether with other molecules, in polymer matrices, or at surfaces. These interactions are crucial for its various applications.

Zinc dodecanoate can form complexes with a variety of organic molecules. smolecule.com Research has explored its interactions with fatty acids and other long-chain carboxylates, which provides insight into its behavior in different chemical environments. smolecule.com For instance, in the context of biodiesel production, zinc carboxylates interact with triglycerides and methanol. conicet.gov.ar The nature of these interactions, including the coordination of molecules to the zinc center, is a subject of ongoing study. conicet.gov.ar

The structure of zinc carboxylates can vary, with zinc adopting different coordination geometries. conicet.gov.ar Studies have shown that zinc dodecanoate can exist in different structural groups based on spectroscopic and X-ray diffraction data. udel.eduresearchgate.net It can react with acids to form different zinc salts and can undergo hydrolysis. smolecule.com The ability of zinc ions to bind to negatively charged regions on proteins can alter their charge and prevent interactions, a principle that may underlie some of its anti-irritant properties. google.com

Zinc dodecanoate's interactions within polymer matrices are critical for its role as a stabilizer and additive in plastics and rubbers. smolecule.comatamanchemicals.com It can act as a heat stabilizer in polymers like PVC and as an activator in the vulcanization of rubber. atamanchemicals.comsolubilityofthings.com The dispersion of zinc-based nanoparticles within a polymer matrix, such as polyethylene, can be improved by surface modification, leading to enhanced mechanical and thermal properties. researchgate.net The interaction between nano-ZnO and a xylan/PVA polymer matrix has been shown to occur through hydrogen bonding, which improves the thermal stability of the composite film. mdpi.com

At surfaces, zinc dodecanoate exhibits notable phenomena. It has a measured surface tension of 39.89 mN/m at approximately 20°C. chemservice.com Its ability to form protective films on metal surfaces makes it an effective anti-corrosive agent. smolecule.com In the context of coatings, the interaction of zinc-containing compounds with the polymer matrix affects surface properties like the water contact angle, which is an indicator of hydrophilicity or hydrophobicity. mdpi.com The study of zinc dodecyl benzene (B151609) sulfonate with poly(4-vinyl pyridine) has shown that coordination complexation between the zinc cation and the polymer can lead to the formation of mesomorphic structures. rug.nl Infrared spectroscopy is a valuable tool for studying the molecular structure of zinc soaps within a polymer matrix, with the asymmetric stretch vibration of the carboxylate group being particularly sensitive to changes in coordination geometry. uva.nl

| Interaction Type | Description | Key Findings/Applications |

|---|---|---|

| Complex Formation | Forms complexes with organic molecules like other fatty acids and carboxylates. smolecule.com | Relevant to its catalytic activity and solubility characteristics. smolecule.com Can exist in different structural and polymorphic forms. nih.gov |

| Polymer Matrix Interactions | Acts as a heat stabilizer and vulcanization activator in polymers. atamanchemicals.comsolubilityofthings.com Surface modification of zinc nanoparticles improves dispersion and enhances polymer properties. researchgate.net | Improves thermal stability and mechanical properties of polymer composites. researchgate.netmdpi.com |

| Surface Phenomena | Exhibits a specific surface tension. chemservice.com Forms protective, anti-corrosive films on metal surfaces. smolecule.com | Used in anti-corrosion coatings. Influences surface properties like hydrophobicity in coatings. mdpi.com |

Modulation of Biological Zinc Speciation by Dodecanoate Ligands

In biological systems, the chemical form or "speciation" of zinc is a critical determinant of its availability and function. The vast majority of zinc is not free in solution but is bound to various proteins and small molecules. The dynamic exchange of zinc between these binding partners is fundamental to its roles in catalysis, structural maintenance, and signaling. researchgate.netnih.gov Dodecanoate, the conjugate base of dodecanoic acid (lauric acid), is a saturated fatty acid that plays a significant role in modulating the speciation of zinc, primarily through its interaction with the major zinc-transporting protein in blood plasma, serum albumin. acs.orgresearchgate.net

Research Findings on Albumin-Mediated Zinc Speciation

Albumin is a primary carrier for both non-esterified fatty acids (NEFAs) and zinc in the plasma. acs.org Research has revealed that these two binding roles are not independent and that fatty acids can significantly alter the zinc-binding properties of albumin. This modulation has profound implications for the distribution of zinc throughout the body. acs.orgresearchgate.net The interaction is largely allosteric; the binding of fatty acids to specific sites on the albumin molecule induces conformational changes that, in turn, affect the affinity of the zinc-binding sites. acs.org

Studies using isothermal titration calorimetry (ITC) have provided quantitative data on this competitive and allosteric relationship. These experiments measure the heat changes associated with binding events, allowing for the determination of binding affinities (dissociation constants, Kd) and stoichiometry. It has been demonstrated that the presence of fatty acids, such as octanoate (B1194180) and laurate, reduces the zinc-binding capacity of albumin. acs.orgresearchgate.net

In one key study, the binding of zinc to bovine serum albumin (BSA) was measured in both the absence and presence of a 5-molar equivalent of octanoate (a medium-chain fatty acid used as a model). The results showed a clear disruption of zinc binding, indicating a competitive or allosteric inhibition mechanism. acs.org While octanoate was used in this specific experiment, the study noted that longer-chain saturated fatty acids, such as laurate, cause even more dramatic changes. researchgate.net The binding of fatty acids to a high-affinity interdomain site on albumin is believed to trigger a large conformational change that disrupts at least one of the primary zinc sites on the protein. acs.org

The data below summarizes the findings from competitive binding studies, illustrating how the presence of a fatty acid ligand alters the thermodynamics of zinc binding to serum albumin.

Table 1: Isothermal Titration Calorimetry (ITC) Data for Zinc and Fatty Acid Binding to Serum Albumin

This table represents findings from studies on the competitive binding between zinc and fatty acid ligands to serum albumin. The data shows that the presence of a fatty acid modulates the binding parameters for zinc, suggesting an allosteric interaction. Adapted from research on the molecular mechanism for modulating plasma zinc speciation. acs.org

| System | Binding Site | Dissociation Constant (Kd) in µM | Stoichiometry (n) | Enthalpy (ΔH) in kcal/mol |

|---|---|---|---|---|

| Zn2+ binding to BSA | High-Affinity Site | 0.14 ± 0.03 | 0.89 ± 0.01 | 3.0 ± 0.1 |

| Zn2+ binding to BSA in the presence of 5 molar equivalents of Octanoate | High-Affinity Site | Not accurately determinable due to weak binding | Not accurately determinable | Not accurately determinable |

| Octanoate binding to BSA | Site 1 | 0.25 ± 0.05 | 0.95 ± 0.01 | -1.9 ± 0.1 |

| Octanoate binding to Zn1BSA (Zinc-bound BSA) | Site 1 | 0.26 ± 0.05 | 0.94 ± 0.01 | -1.8 ± 0.1 |